molecular formula C18H20S2 B14361588 1,3-Dithiane, 2,2-bis(4-methylphenyl)- CAS No. 94996-75-5

1,3-Dithiane, 2,2-bis(4-methylphenyl)-

Cat. No.: B14361588
CAS No.: 94996-75-5
M. Wt: 300.5 g/mol
InChI Key: HXQGJLZXQGNWMG-UHFFFAOYSA-N
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Description

1,3-Dithiane, 2,2-bis(4-methylphenyl)-: is an organosulfur compound with the molecular formula C18H20S2 . It is a derivative of 1,3-dithiane, where two hydrogen atoms are replaced by 4-methylphenyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring .

Industrial Production Methods: Industrial production of 1,3-dithianes often involves the use of catalytic amounts of yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity. These catalysts facilitate the thioacetalization of aldehydes and ketones under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Chemistry: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is widely used as a protecting group for carbonyl compounds in organic synthesis. It is also employed in the formation of carbon-carbon bonds through umpolung reactions .

Biology and Medicine: In biological research, 1,3-dithianes are used as intermediates in the synthesis of bioactive molecules.

Industry: In the industrial sector, 1,3-dithianes are used in the production of fine chemicals and pharmaceuticals. Their stability and reactivity make them valuable in various chemical processes .

Mechanism of Action

The mechanism of action of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atoms in the dithiane ring can coordinate with metal catalysts, facilitating various transformations. The compound’s reactivity is influenced by the electronic effects of the 4-methylphenyl groups, which can stabilize reaction intermediates .

Comparison with Similar Compounds

Uniqueness: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl groups, which enhance its stability and reactivity compared to other dithiane derivatives. This makes it particularly useful in synthetic applications where selective transformations are required .

Properties

CAS No.

94996-75-5

Molecular Formula

C18H20S2

Molecular Weight

300.5 g/mol

IUPAC Name

2,2-bis(4-methylphenyl)-1,3-dithiane

InChI

InChI=1S/C18H20S2/c1-14-4-8-16(9-5-14)18(19-12-3-13-20-18)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3

InChI Key

HXQGJLZXQGNWMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(SCCCS2)C3=CC=C(C=C3)C

Origin of Product

United States

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